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Compound of Interest

Compound Name: 1-(2-Morpholinoethyl)-2-thiourea

Cat. No.: B050385 Get Quote

Thiourea and its derivatives represent a versatile class of organic compounds with significant

potential in drug discovery and development.[1][2] Characterized by a central thiocarbonyl

group flanked by amino groups, the thiourea scaffold's unique chemical properties, including its

ability to form stable metal complexes and participate in hydrogen bonding, make it a privileged

structure in medicinal chemistry.[1][3] These compounds have demonstrated a broad spectrum

of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory

effects.[2][4] This technical guide provides an in-depth overview of the current research,

quantitative data, and experimental methodologies related to the therapeutic applications of

thiourea compounds, aimed at researchers, scientists, and professionals in the field of drug

development.

Anticancer Activity
Thiourea derivatives have emerged as promising candidates for cancer therapy due to their

ability to inhibit cancer cell proliferation and overcome drug resistance.[1][2][5] Their

mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and

signaling pathways crucial for cancer progression, such as protein tyrosine kinases,

topoisomerases, and carbonic anhydrases.[5][6]

Quantitative Data: Anticancer Efficacy
The following table summarizes the in vitro cytotoxic activity of various thiourea derivatives

against several human cancer cell lines, presented as IC50 (half-maximal inhibitory

concentration) or GI50 (half-maximal growth inhibition) values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b050385?utm_src=pdf-interest
https://biointerfaceresearch.com/wp-content/uploads/2025/04/BRIAC152.023.pdf
https://www.mdpi.com/2624-8549/6/3/25
https://biointerfaceresearch.com/wp-content/uploads/2025/04/BRIAC152.023.pdf
https://pdfs.semanticscholar.org/b40b/eed3fb1e81b2ec5c28e323a86f8ab28eccf3.pdf?skipShowableCheck=true
https://www.mdpi.com/2624-8549/6/3/25
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra01781d
https://biointerfaceresearch.com/wp-content/uploads/2025/04/BRIAC152.023.pdf
https://www.mdpi.com/2624-8549/6/3/25
https://www.researchgate.net/publication/261514360_Recent_Developments_on_Thiourea_Based_Anticancer_Chemotherapeutics
https://www.researchgate.net/publication/261514360_Recent_Developments_on_Thiourea_Based_Anticancer_Chemotherapeutics
https://pubmed.ncbi.nlm.nih.gov/24712324/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/Derivati
ve

Cancer Cell Line(s) IC50 / GI50 (µM) Reference(s)

1,3-bis(4-

(trifluoromethyl)phenyl

)thiourea (2)

A549 (Lung) 0.2 [1]

Thiourea derivative 20
MCF-7, SkBR3

(Breast)
1.3, 0.7 [1]

4-(7-chloroquinolin-4-

yl)-N-(2-

morpholinoethyl)piper

azine-1-

carbothioamide (28)

MDA-MB231, MDA-

MB468, MCF7

(Breast)

3.0, 4.6, 4.5 [1]

N¹,N³-disubstituted-

thiosemicarbazone 7

HCT116, HepG2,

MCF7
1.11, 1.74, 7.0 [7]

1-(4-hexylbenzoyl)-3-

methylthiourea (34)

HeLa, MCF-7, WiDr,

T47D
412, 390, 433, 179 [8]

Aloperine thiourea

derivative 22
PC9 (Lung) 1.43 [9]

Thioureas 32S, 33S,

35S (average)
Ovarian Cancer Lines 1.29, 1.26, 2.96 [2]

Signaling Pathway Inhibition
Many thiourea derivatives exert their anticancer effects by inhibiting critical signaling pathways.

For instance, some derivatives function as potent inhibitors of the Epidermal Growth Factor

Receptor (EGFR), a key player in cell proliferation and survival.[7] The inhibition of such

pathways can lead to cell cycle arrest and apoptosis.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://biointerfaceresearch.com/wp-content/uploads/2025/04/BRIAC152.023.pdf
https://biointerfaceresearch.com/wp-content/uploads/2025/04/BRIAC152.023.pdf
https://biointerfaceresearch.com/wp-content/uploads/2025/04/BRIAC152.023.pdf
https://pubmed.ncbi.nlm.nih.gov/32361329/
https://mjas.analis.com.my/mjas/v26_n5/pdf/Norashikin_26_5_12.pdf
https://www.researchgate.net/publication/394969641_Recent_Updates_on_Anticancer_Activities_of_Urea_and_Thiourea_Derivatives
https://www.mdpi.com/2624-8549/6/3/25
https://pubmed.ncbi.nlm.nih.gov/32361329/
https://www.researchgate.net/publication/394969641_Recent_Updates_on_Anticancer_Activities_of_Urea_and_Thiourea_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Cell Membrane

Intracellular

Growth Factor EGFR
 Binds

Downstream
Signaling

(e.g., Ras/Raf/MEK/ERK)
 Activates

Thiourea
Derivative

 Inhibits

Cell Proliferation
& Survival

 Promotes

Click to download full resolution via product page

Caption: EGFR signaling pathway inhibition by a thiourea derivative.

Antimicrobial Activity
Thiourea derivatives and their metal complexes exhibit a wide range of antimicrobial activities,

including antibacterial and antifungal effects.[2][10] They are considered promising scaffolds for

the development of new anti-infective agents, particularly against drug-resistant strains.[11][12]

Antibacterial Activity
Thiourea compounds have shown efficacy against both Gram-positive and Gram-negative

bacteria.[10] Some derivatives are particularly potent against methicillin-resistant

Staphylococcus aureus (MRSA), a significant public health threat.[12] The proposed

mechanism for some derivatives involves the disruption of the bacterial cell wall and

interference with cellular homeostasis.[12]

Quantitative Data: Antibacterial Efficacy
The table below lists the Minimum Inhibitory Concentration (MIC) values for selected thiourea

derivatives against various bacterial strains.
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Compound/Derivati
ve

Bacterial Strain(s) MIC (µg/mL) Reference(s)

Thiourea derivative

TD4

MRSA, S.

epidermidis, E.

faecalis

2–16 [12]

Derivatives 1, 2, 4, 8,

9, 10, 12 (bearing 3-

amino-1H-1,2,4-

triazole)

S. aureus, S.

epidermidis (Gram-

positive cocci)

4–32

Same derivatives as

above

Hospital methicillin-

resistant S. aureus

strains

4–64

Antifungal Activity
The antifungal properties of thiourea derivatives are well-documented, with activity against

clinically relevant yeasts like Candida auris and plant pathogenic fungi.[11][13][14] Their

mechanisms can include inhibiting biofilm formation, disrupting the fungal cell wall, and

increasing cell membrane permeability.[13][14]

Quantitative Data: Antifungal Efficacy
Compound/Derivati
ve

Fungal Strain(s)
MIC / EC50 (mg/L
or µg/mL)

Reference(s)

Aldehydes-thiourea

derivative 9
Botrytis cinerea EC50 = 0.70 mg/L [14]

Ortho-methylated

derivative (SB2)
Candida auris

MIC = 78.1–625

µg/mL
[11]

Citral-thiourea

derivative e1

Colletotrichum

gloeosporioides
EC50 = 0.16 mg/L [15]

Antifungal Mechanism of Action
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A proposed mechanism for certain antifungal thiourea derivatives involves a cascade of events

leading to fungal cell death.
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Caption: Proposed antifungal mechanism for some thiourea derivatives.[14]

Antiviral Activity
Several thiourea derivatives have been identified as potent antiviral agents.[16][17] They have

shown activity against a range of viruses, including Hepatitis C Virus (HCV), Human

Immunodeficiency Virus (HIV), and certain herpesviruses.[3][16][17] The mechanism often

involves targeting viral-specific enzymes or proteins essential for replication.
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Quantitative Data: Antiviral Efficacy
Compound/Derivati
ve

Virus EC50 (µM) Reference(s)

Thiourea derivative 10

(meta-position linker)

Hepatitis C Virus

(HCV)
0.047 [16]

Thiourea derivative

147B3

Human

Cytomegalovirus

(HCMV)

0.5 [17]

Thiourea derivative

147B3

Herpes Simplex Virus

type 1 (HSV-1)
1.9 [17]

DSA-00, DSA-02,

DSA-09 (CC50

values)

Hepatitis B Virus

(HBV) - Cytotoxicity
329.6, 323.5, 349.7 [18]

The antiviral mechanism of compound 147B3 against herpesviruses involves targeting viral

transactivators, such as ICP4 in HSV-1, which are critical for the expression of viral genes.[17]

Enzyme Inhibition
The ability of thiourea derivatives to inhibit various enzymes is a cornerstone of their

therapeutic potential.[19][20] This activity is relevant in oncology, metabolic diseases, and

neurodegenerative disorders.

Carbonic Anhydrases (CAs): Certain sulphonyl thiourea compounds are potent inhibitors of

CA isoforms (I, II, IX, XII) that are overexpressed in many cancers.[21]

Tyrosinase: As inhibitors of tyrosinase, the key enzyme in melanin production, thiourea

derivatives are being investigated for treating hyperpigmentation disorders.[22][23]

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

makes some thiourea derivatives potential candidates for Alzheimer's disease therapy.[20]

[24]
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Other Enzymes: Thiourea derivatives have also shown inhibitory activity against α-amylase,

α-glucosidase, and β-glucuronidase.[19][25]

Quantitative Data: Enzyme Inhibition
Compound/Derivati
ve

Target Enzyme(s) IC50 / Ki Value Reference(s)

Compound 7f
Carbonic Anhydrase II

(hCA II)
Ki = 31.42 nM [21]

Compound 7d
Carbonic Anhydrase

XII (hCA XII)
Ki = 111.0 nM [21]

Thioacetazone,

Ambazone
Tyrosinase IC50 = 14 µM, 15 µM [22]

Indole–thiourea

derivative 4b
Tyrosinase IC50 = 5.9 µM [23]

1-(3-chlorophenyl)-3-

cyclohexylthiourea (3)
AChE, BChE

IC50 = 50 µg/mL, 60

µg/mL
[20][26]

E-9

E. coli β-

glucuronidase

(EcGUS)

IC50 = 2.68 µM, Ki =

1.64 µM
[25]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

thiourea compounds.

Protocol 1: Synthesis of Thiourea Derivatives
A common method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction

of an appropriate isothiocyanate with a primary or secondary amine.

Materials:

Substituted phenylisothiocyanate
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Primary or secondary amine (e.g., aromatic amines, heterocyclic amines)

Solvent (e.g., Acetone, Dimethylformamide)

5% HCl (for synthesis of the amine starting material, if needed)

Procedure:

Dissolve the selected primary or secondary amine in a suitable solvent like acetone.

Add an equimolar amount of the substituted phenylisothiocyanate to the solution.

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to

overnight, depending on the reactants.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, the product often precipitates out of the solution. If not, the solvent can be

removed under reduced pressure.

Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting

materials.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

thiourea derivative.[27]

Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, and

mass spectrometry.[19][24]

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines

and is used to determine the lowest concentration of an antimicrobial agent that prevents

visible growth of a microorganism.[13]

Materials:
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Thiourea compounds to be tested

Bacterial or fungal strains

Appropriate broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria)

Sterile 96-well flat-bottom microtiter plates

Positive control (known antibiotic/antifungal) and negative control (inoculum in medium)

Workflow:
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Caption: Standard workflow for MIC determination by broth microdilution.
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Procedure:

Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh

culture.[13]

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiourea

compound in the appropriate broth medium to achieve a range of final concentrations.

Inoculation: Add the standardized microbial inoculum to each well containing the diluted

compound.

Controls: Include a positive control (a known antimicrobial drug), a negative control (medium

with inoculum, no compound), and a sterility control (medium only).[13]

Incubation: Incubate the plates at the optimal temperature and duration for the specific

microorganism (e.g., 35°C for 24-48 hours).[13]

MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The

MIC is the lowest concentration of the compound at which there is no visible turbidity or

growth.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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